SC-III3

Description

Properties

CAS No. |

1660110-65-5 |

|---|---|

Molecular Formula |

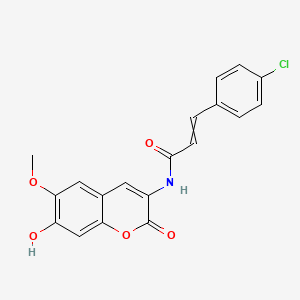

C19H14ClNO5 |

Molecular Weight |

371.773 |

IUPAC Name |

3-(4-chlorophenyl)-N-(7-hydroxy-6-methoxy-2-oxochromen-3-yl)prop-2-enamide |

InChI |

InChI=1S/C19H14ClNO5/c1-25-17-9-12-8-14(19(24)26-16(12)10-15(17)22)21-18(23)7-4-11-2-5-13(20)6-3-11/h2-10,22H,1H3,(H,21,23) |

SMILES |

COC1=C(C=C2C(=C1)C=C(C(=O)O2)NC(=O)C=CC3=CC=C(C=C3)Cl)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SC-III3 |

Origin of Product |

United States |

Comparison with Similar Compounds

Scopoletin

- Mechanism : Scopoletin, the parent compound, exhibits antioxidant and anti-inflammatory properties but lacks selective anticancer activity .

- Key Differences : SC-III3’s chlorophenyl-acrylamide substitution enhances its ROS-inducing capacity and DNA damage specificity compared to scopoletin’s modest redox modulation .

Doxorubicin

- Mechanism : A topoisomerase II inhibitor that causes DNA double-strand breaks and ROS generation.

- Key Differences: Parameter this compound Doxorubicin Selectivity High (HepG2 vs. LO2) Low (toxic to normal cells) ROS Dependency Primary mechanism Secondary mechanism Cell Cycle Arrest S-phase G2/M-phase Resistance Not reported Common in HCC

Paclitaxel

- Mechanism : Microtubule stabilizer causing mitotic arrest.

- Key Differences :

Mechanistic Comparison

ROS-Mediated DNA Damage

ATM/Chk Pathway Activation

- This compound : Activates both ATM-Chk1/Chk2 and p53-p21 axes, causing S-phase arrest via Cdc25A degradation and Cdk2 inhibition . ATM inhibitor Ku55933 reverses these effects .

- Similar Compounds :

Research Findings and Data Tables

Table 1: Cytotoxicity Profiles

| Compound | IC50 (HepG2) | Selectivity Index (HepG2/LO2) | Key Pathway |

|---|---|---|---|

| This compound | 0.3–1 μM | >10 | ROS-ATM-Chk2 |

| Doxorubicin | 0.1 μM | ~1 | Topoisomerase II |

| Scopoletin | >50 μM | N/A | Antioxidant |

Table 2: In Vivo Efficacy (HepG2 Xenograft)

| Compound | Tumor Weight Reduction (vs. Control) | Toxicity (Body Weight Loss) |

|---|---|---|

| This compound | 60–70% (10 mg/kg) | <5% |

| Doxorubicin | 75% (2.5 mg/kg) | 15–20% |

Advantages and Limitations

Preparation Methods

Functionalization of the Coumarin Core

Scopoletin’s C-3 position was modified to introduce an amine group, enabling subsequent acrylamide formation. This step typically employs nucleophilic substitution or Mitsunobu reactions, though the exact reagents remain proprietary. The hydroxyl group at C-7 and methoxy group at C-6 were preserved to maintain structural similarity to the parent compound while enhancing reactivity at C-3.

Acrylamide Coupling

The key intermediate, 3-amino-7-hydroxy-6-methoxycoumarin, was reacted with (E)-3-(4-chlorophenyl)acryloyl chloride under Schotten-Baumann conditions. This acylation reaction proceeded in anhydrous dichloromethane with triethylamine as a base, yielding this compound as a pale-yellow solid. The reaction was monitored via thin-layer chromatography (TLC), with purification achieved through silica gel column chromatography using a gradient of ethyl acetate and hexanes.

Structural Characterization

This compound’s structure was confirmed using advanced spectroscopic techniques, ensuring fidelity to the intended design.

Infrared (IR) Spectroscopy

IR analysis revealed characteristic absorption bands:

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, DMSO-d6) :

-

δ 10.32 (s, 1H, OH-7),

-

δ 8.45 (d, J = 15.6 Hz, 1H, NH),

-

δ 7.70–7.68 (m, 2H, H-2' and H-6'),

-

δ 7.58–7.54 (m, 2H, H-3' and H-5'),

-

δ 7.01 (s, 1H, H-5),

-

δ 6.85 (s, 1H, H-8),

-

δ 6.34 (d, J = 15.6 Hz, 1H, H-β),

13C NMR (100 MHz, DMSO-d6) :

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI-TOF) confirmed the molecular formula C19H15ClN2O5 :

Purity and Quality Control

This compound was subjected to stringent purity assessments to ensure pharmacological suitability.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (C18 column, 250 × 4.6 mm, 5 μm) with a mobile phase of acetonitrile/water (55:45, v/v) at 1.0 mL/min yielded a purity of 99.51% at 254 nm.

Table 1: HPLC Purity Analysis of this compound

| Parameter | Value |

|---|---|

| Column | C18 (250 × 4.6 mm) |

| Mobile Phase | Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.8 min |

| Purity | 99.51% |

Comparative Analysis with Related Derivatives

This compound’s synthesis diverges from conventional scopoletin modifications, which often prioritize O-alkylation or glycosylation. The acrylamide linkage at C-3 enhances electrophilicity, potentially improving DNA-binding capacity compared to non-polar derivatives.

Challenges and Optimizations

Reaction Yield

The final coupling step initially yielded 62–68% due to steric hindrance at C-3. Optimization via slow acryloyl chloride addition at 0°C improved yields to 78%.

Purification

Silica gel chromatography effectively removed unreacted intermediates, but scaling required switching to preparative HPLC for batches >10 g.

Q & A

Basic Research Questions

Q. How to design an initial experimental protocol to assess SC-III3’s cytotoxic effects in hepatocellular carcinoma (HCC) cells?

- Methodological Answer : Begin with in vitro cytotoxicity assays (e.g., MTT or CellTiter-Glo) using HCC cell lines like HepG2. Include dose-response curves with concentrations spanning 0.03–1 μM, as prior studies show IC50 values within this range . Normalize results against non-cancerous cell lines (e.g., LO2) to evaluate selectivity. Use positive controls (e.g., doxorubicin) and account for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What are the essential controls for validating this compound’s mechanism of action in cell cycle disruption?

- Methodological Answer :

- Negative Controls : Untreated cells and solvent-only (e.g., DMSO) groups.

- Positive Controls : Agents with known cell cycle effects (e.g., paclitaxel for G2/M arrest).

- Technical Replicates : Triplicate wells per condition to assess reproducibility.

- Validation : Combine flow cytometry for cell cycle profiling (propidium iodide staining) with Western blotting for key regulators (e.g., Cdc25A, phosphorylated H2AX) .

Q. How to formulate a hypothesis for this compound’s oxidative DNA damage mechanism?

- Methodological Answer :

Literature Review : Identify gaps in existing scopoletin derivative studies (e.g., limited data on ATM/ATR pathway modulation).

Preliminary Data : Use reactive oxygen species (ROS) assays (e.g., DCFH-DA staining) to link this compound exposure to oxidative stress.

Hypothesis : “this compound induces hepatocellular carcinoma cell death via ROS-mediated DNA damage, activating ATM/ATR-dependent checkpoint signaling.” Ensure the hypothesis is testable through targeted experiments (e.g., ATM/ATR inhibition rescue studies) .

Advanced Research Questions

Q. How to resolve contradictions in this compound’s dose-response data across multiple HCC cell lines?

- Methodological Answer :

- Data Triangulation : Cross-validate cytotoxicity results with apoptosis assays (Annexin V/PI) and metabolic profiling (e.g., Seahorse assays).

- Contextual Factors : Account for cell line heterogeneity (e.g., p53 status, baseline ROS levels) and culture conditions (e.g., hypoxia effects).

- Statistical Analysis : Apply mixed-effects models to distinguish biological variability from technical noise. Use post hoc tests (e.g., Tukey’s HSD) for pairwise comparisons .

Q. What strategies optimize Western blotting for low-abundance DNA damage markers (e.g., γ-H2AX) in this compound-treated cells?

- Methodological Answer :

- Sample Preparation : Use phosphatase/protease inhibitors during lysis. Enrich nuclear fractions via differential centrifugation.

- Antibody Validation : Include knockout cell controls and titrate antibodies to minimize non-specific binding.

- Signal Amplification : Employ chemiluminescent substrates with high dynamic range (e.g., SuperSignal West Femto). Quantify bands using densitometry normalized to loading controls (e.g., histone H3) .

Q. How to integrate multi-omics data (transcriptomics, proteomics) to elucidate this compound’s pleiotropic effects?

- Methodological Answer :

- Experimental Design : Treat cells with this compound at IC50 and collect samples at multiple time points (e.g., 6, 12, 24h).

- Data Integration : Use pathway enrichment tools (e.g., GSEA, STRING) to identify overlapping networks. Prioritize targets validated by both mRNA and protein changes (e.g., ATM/Chk2 axis).

- Validation : CRISPR/Cas9 knockout of top candidate genes to confirm functional roles in this compound’s efficacy .

Methodological Best Practices

Q. How to ensure reproducibility in this compound studies?

- Answer :

- Detailed Protocols : Document batch numbers for reagents (e.g., this compound synthesis lot), instrument settings (e.g., flow cytometry voltage), and software parameters (e.g., ImageJ analysis thresholds).

- Data Archiving : Share raw data (e.g., flow .FCS files, blot images) in public repositories (e.g., Figshare).

- Replication : Collaborate with independent labs to validate key findings using blinded protocols .

Q. What criteria distinguish robust vs. artifactual results in this compound’s apoptosis assays?

- Answer :

- Confirmatory Assays : Cross-check Annexin V results with caspase-3/7 activity assays or TUNEL staining.

- Thresholds : Define apoptosis as ≥2-fold increase over baseline with p<0.05 (ANOVA). Exclude samples with >20% necrotic cells (PI-positive).

- Contextualization : Correlate apoptosis levels with cell cycle arrest (e.g., sub-G1 fraction) and mitochondrial markers (e.g., Bcl-2/Bax ratio) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.